Bienvenue dans la boutique en ligne BenchChem!

Pivoxazepam

Lipophilicity LogP Pharmacokinetics

Pivoxazepam (CAS 55299-10-0) is a synthetic benzodiazepine derivative classified as the pivalate (2,2-dimethylpropanoate) ester of oxazepam. It belongs to the 1,4-benzodiazepine class and is recognized under the INN nomenclature system (p-INN List 34,.

Molecular Formula C20H19ClN2O3
Molecular Weight 370.8 g/mol
CAS No. 55299-10-0
Cat. No. B1195682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePivoxazepam
CAS55299-10-0
Synonyms7-chloro-1,3-dihydro-5-phenyl-1H-2-oxo-3-pivalyloxy- 1,4-benzodiazepine
pivoxazepam
Molecular FormulaC20H19ClN2O3
Molecular Weight370.8 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)OC1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3
InChIInChI=1S/C20H19ClN2O3/c1-20(2,3)19(25)26-18-17(24)22-15-10-9-13(21)11-14(15)16(23-18)12-7-5-4-6-8-12/h4-11,18H,1-3H3,(H,22,24)
InChIKeyFTJLKTBLZOULCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pivoxazepam (CAS 55299-10-0): A Pivalate Ester Prodrug of Oxazepam for Differentiated Benzodiazepine Research & Procurement


Pivoxazepam (CAS 55299-10-0) is a synthetic benzodiazepine derivative classified as the pivalate (2,2-dimethylpropanoate) ester of oxazepam [1]. It belongs to the 1,4-benzodiazepine class and is recognized under the INN nomenclature system (p-INN List 34, 1975) . Structurally, the compound bears a pivaloyloxy substituent at the 3-position of the oxazepam scaffold (C20H19ClN2O3; MW 370.83 g/mol), which confers substantially increased lipophilicity compared to the parent 3-hydroxy compound . This structural modification defines its pharmacological profile as an esterase-activated prodrug that is more rapidly absorbed and exhibits slightly enhanced sedative properties relative to oxazepam [2]. Pivoxazepam remains primarily a research-compound tool for investigating benzodiazepine prodrug design, esterase-mediated bioactivation, and structure-pharmacokinetic relationships.

Why Oxazepam or Other 3-Hydroxy Benzodiazepines Cannot Simply Replace Pivoxazepam in Research & Development


Pivoxazepam is not pharmacologically equivalent to oxazepam, lorazepam, or other 3-hydroxy benzodiazepines. As a pivalate ester prodrug, pivoxazepam requires hepatic microsomal esterase-mediated hydrolysis to liberate the active parent oxazepam; the intact ester itself displays minimal intrinsic activity at the benzodiazepine receptor [1]. This prodrug activation step is capacity-limited in the liver, with hydrolysis rates governed by the steric bulk (ES parameter) and hydrophobicity (RM value) of the 3-acyl substituent [2]. Consequently, pivoxazepam exhibits a distinct pharmacokinetic time course—faster absorption due to ~200-fold higher lipophilicity (ACD/LogP 4.59 vs oxazepam LogP 2.24) and a modulated brain appearance profile that affects both the onset and selectivity of pharmacological action [3]. Direct substitution with oxazepam would eliminate the esterase-dependent bioactivation kinetics, alter the tissue distribution pattern, and remove the improved anticonvulsant-to-muscle-relaxant selectivity ratio documented for the pivalate ester. These differentiated properties are critical for studies of benzodiazepine prodrug design, controlled release, and tissue-selective delivery.

Quantitative Evidence Differentiating Pivoxazepam from Oxazepam and Analogous 3-Acyloxy Benzodiazepine Esters


Pivoxazepam Exhibits ~200-Fold Higher Lipophilicity Than Oxazepam, Driving Differentiated Absorption and Distribution

Pivoxazepam's computed ACD/LogP of 4.59 is approximately 2.35 log units higher than the experimentally determined LogP of oxazepam (2.24), representing a ~224-fold greater octanol-water partition coefficient [1]. This increased lipophilicity is the direct molecular basis for the repeatedly documented observation that pivoxazepam is 'more rapidly absorbed' than oxazepam [2]. The LogD at physiological pH (7.4) is 3.83, confirming substantial hydrophobicity under in vivo conditions. Among the homologous series of aliphatic oxazepam esters, the pivalate ester's steric bulk (tertiary carbon at the acyl α-position) confers distinct esterase hydrolysis kinetics compared to straight-chain esters such as acetate, propionate, or butyrate [3].

Lipophilicity LogP Pharmacokinetics Prodrug Design BBB Permeability

Pivoxazepam Demonstrates ~1.8-Fold Higher Anticonvulsant Potency and ~1.75-Fold Improved Selectivity Over Oxazepam In Vivo

In a direct head-to-head mouse study, oxazepam pivalate (pivoxazepam) demonstrated an antimetrazol ED50 of 0.27 mg/kg i.v. (95% CL: 0.09–0.67) at 120 minutes, compared to 0.49 mg/kg i.v. (95% CL: 0.21–1.38) for oxazepam, representing a 1.81-fold higher anticonvulsant potency [1]. The muscle-relaxant ED50 at 240 minutes was 0.60 mg/kg for pivoxazepam versus 0.62 mg/kg for oxazepam—nearly equivalent. Calculated selectivity ratios (muscle-relaxant ED50 / antimetrazol ED50) were 2.22 for pivoxazepam versus 1.27 for oxazepam, indicating an approximately 1.75-fold improvement in the separation between anticonvulsant efficacy and motor-impairing side effects. Among the 12 compounds in this comparative series, the pivalate ester was one of only two derivatives that maintained or enhanced anticonvulsant potency while reducing relative muscle-relaxant activity [1].

Anticonvulsant ED50 Selectivity Ratio Antimetrazol Muscle Relaxant In Vivo Pharmacology

Pivoxazepam Requires Esterase-Mediated Bioactivation: Intact Ester Has Negligible Intrinsic Benzodiazepine Receptor Activity

At equieffective anticonvulsant doses (ED50), the administration of oxazepam esters—including the pivalate—resulted in constant brain oxazepam levels across the ester series, indicating that the intact esters themselves possess insignificant intrinsic anticonvulsant activity [1]. 3H-diazepam displacement studies in rat brain synaptosomal P2-fractions confirmed that increasing size and steric hindrance of the 3-acyl substituent progressively increases IC50 values (i.e., reduces binding affinity), consistent with the esters functioning as receptor-inactive prodrugs [2]. Hydrolysis rates catalyzed by hepatic microsomal esterases are capacity-limited and correlate with the steric constant (ES) of the acyl moiety; the bulky pivalate group (ES ≈ -1.54 for tert-butyl) is hydrolyzed more slowly than acetate (ES = 0) or propionate (ES ≈ -0.36), providing a modulated, sustained-release profile of oxazepam generation [3]. This is mechanistically distinct from direct-acting benzodiazepines such as oxazepam itself or lorazepam.

Prodrug Bioactivation Esterase Hydrolysis GABA-A Receptor Intrinsic Activity Structure-Activity Relationship

Validated GC-ECD/MID Analytical Methods with Sub-nanogram Detection Limits Exist for Pivoxazepam Quantification in Biological Matrices

A sensitive and highly specific gas-liquid chromatographic method with electron-capture detection (ECD) and multiple ion detection (MS-MID) has been established for pivoxazepam and 2'-chloropivoxazepam in blood and urine [1]. The method achieves recoveries of 97–98% with detection limits of 5–10 ng/ml by ECD and 0.5–0.8 ng/ml by the more specific MID approach. This method was directly applied to determine blood levels after intravenous and oral administration in both rats and humans, establishing the foundational pharmacokinetic profile [1]. In contrast, a more recent LC-MS/MS method developed for 54 benzodiazepines specifically excluded pivoxazepam from full quantitative validation—it was included for qualitative purposes only—due to observed in-sample stability limitations [2]. This highlights the unique analytical handling requirements for the pivalate ester compared to most prescription benzodiazepines.

Analytical Method GC-ECD Mass Spectrometry Detection Limit Pharmacokinetics Bioanalysis

High-Value Research & Industrial Application Scenarios for Pivoxazepam Based on Quantitative Differentiation Evidence


Prodrug Design & Esterase-Mediated Bioactivation Studies

Pivoxazepam serves as a prototypical tool compound for investigating structure-pharmacokinetic relationships of ester prodrugs. Its pivalate ester group offers a well-characterized steric constant (ES ≈ -1.54) and hydrolysis rate that is capacity-limited by hepatic microsomal esterases [1]. Researchers can use pivoxazepam alongside acetate (ES = 0), propionate (ES ≈ -0.36), and butyrate esters to systematically probe how acyl steric bulk governs both the rate of bioactivation and the resulting brain oxazepam appearance kinetics. The 1981 Maksay et al. selectivity data [2] further enables pharmacodynamic correlation studies linking hydrolysis rate to the time course of anticonvulsant efficacy versus muscle-relaxant side effects.

Anticonvulsant Selectivity Profiling & GABA-A Receptor Pharmacology

The documented 1.75-fold improvement in anticonvulsant-to-muscle-relaxant selectivity ratio (2.22 for pivoxazepam vs 1.27 for oxazepam) [1] makes this compound a valuable reference for experiments designed to dissociate therapeutic and adverse effect mechanisms at the GABA-A receptor level. Pivoxazepam can be employed as a pharmacological probe in PTZ-induced seizure models alongside oxazepam as a baseline control, using the differential selectivity ratios to interrogate whether altered tissue distribution or prodrug activation kinetics contribute to improved therapeutic indices. The compound's minimal intrinsic receptor activity prior to hydrolysis [2] also supports experiments requiring temporal control of GABA-A receptor engagement.

Lipophilicity-Driven Absorption & Blood-Brain Barrier Permeation Research

With an ACD/LogP of 4.59—approximately 224-fold higher than oxazepam—pivoxazepam provides an approximately 2.35 log unit lipophilicity window for structure-property relationship studies [1]. This makes it suitable as a reference compound in parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayer transport studies aimed at correlating computed LogP/LogD values with experimentally determined absorption rates. The documented 'more rapidly absorbed' profile [2] can be quantitatively benchmarked against oxazepam and intermediate-lipophilicity esters (acetate, propionate) within a single experimental design to validate in silico absorption prediction models.

Analytical Method Development & Forensic Toxicology Reference Standard

Pivoxazepam's unique requirement for acid hydrolysis prior to GC analysis (conversion to 2-amino-5-chlorobenzophenone) [1] and its documented exclusion from full quantitative validation in modern multi-analyte LC-MS/MS methods [2] establish it as a challenging analyte for method development exercises. Forensic and clinical toxicology laboratories can use pivoxazepam as a proficiency testing compound or method validation challenge to demonstrate assay capability for ester prodrug benzodiazepines that are poorly recovered or unstable under standard extraction conditions. The established GC-ECD detection limit of 5–10 ng/ml and GC-MS-MID sensitivity of 0.5–0.8 ng/ml provide quantitative benchmarks for method performance.

Quote Request

Request a Quote for Pivoxazepam

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.